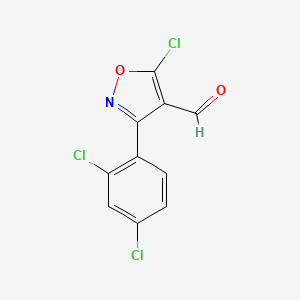

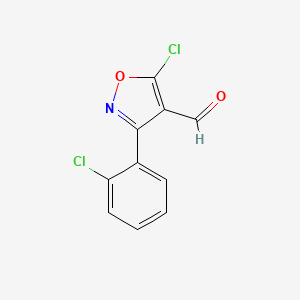

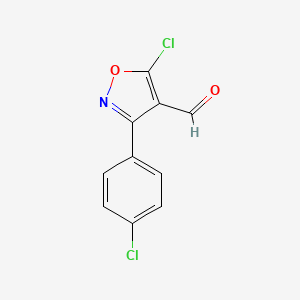

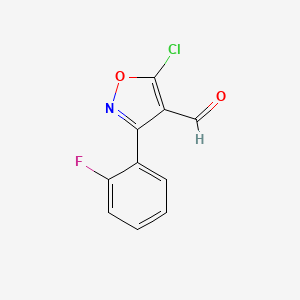

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

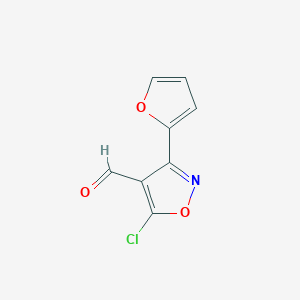

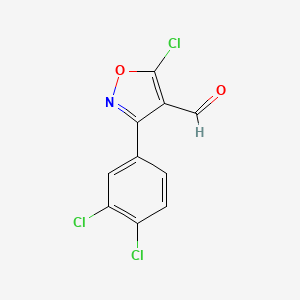

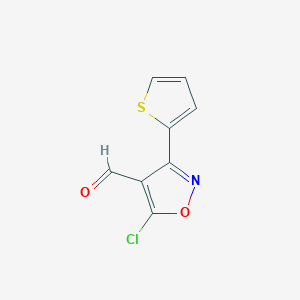

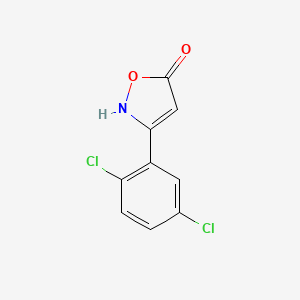

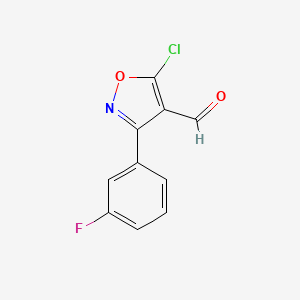

The compound “5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Friedel-Crafts alkylation . This involves the addition of an aromatic compound to an electron-deficient olefin .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and the fluorophenyl group. These groups could potentially interact through various types of bonding, including hydrogen bonding and pi stacking .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could potentially be opened under certain conditions . Additionally, the fluorine atom could potentially be replaced with other groups in a nucleophilic substitution reaction .Scientific Research Applications

Synthetic Applications and Chemical Transformations

Compounds structurally related to 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde have been explored for their reactivity and potential in facilitating novel chemical transformations. For instance, studies on the ring transformations of related chloro carbaldehydes with amines, hydrazines, and hydroxylamine highlight their utility in synthesizing triazole-thiocarboxamides and triazole-thiohydrazides, showcasing the potential of such compounds in the synthesis of heterocyclic compounds (L'abbé et al., 1991). Similarly, reactions involving chloroindole carbaldehydes with epibromohydrin and epichlorohydrin demonstrate their role in forming oxazolo[3,2-a]indoles, indicating the synthetic versatility of chloro carbaldehydes in constructing complex heterocyclic frameworks (Suzdalev et al., 2011).

Materials Science and Polymer Synthesis

The synthesis of polymers incorporating oxazole derivatives, such as the successful creation of poly(aryl ether)s from monomers containing oxazole units, underscores the importance of chloro carbaldehydes and related compounds in materials science. These polymers exhibit high thermal stability, demonstrating the potential of oxazole-containing compounds in developing new materials with enhanced performance characteristics (Pimpha et al., 2004).

Potential Pharmaceutical Applications

Research on derivatives of oxazoles and related heterocycles reveals the exploration of these compounds for potential pharmaceutical applications. For example, the design, synthesis, and characterization of triazolyl pyrazole derivatives as antimicrobial agents via a Vilsmeier–Haack reaction approach demonstrate the pharmaceutical relevance of these heterocycles. Some synthesized compounds displayed promising antimicrobial activities, highlighting the potential of chloro carbaldehyde derivatives in drug discovery (Bhat et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing a variety of biological effects . These effects can range from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that this compound may have similar effects.

properties

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNBDQJCXKJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.